2-Phenoxypropionic acid
Overview
Description
2-Phenoxypropionic acid is an organic compound with the molecular formula C9H10O3. It is a white to almost white crystalline powder that is soluble in organic solvents like ethanol, chloroform, and ether, but only slightly soluble in water . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Phenoxypropionic acid is the human sweet taste receptor . This receptor is a protein that is responsible for the perception of sweetness in the human body. The compound interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .
Mode of Action
This compound, an inhibitor of the human sweet taste receptor, has been shown to interact with the transmembrane domain of the T1R3 subunit of the receptor . The compound’s interaction with its targets results in the inhibition of the sweet taste receptor, thereby affecting the perception of sweetness.
Biochemical Pathways
It is known that the compound affects the signaling pathway of the sweet taste receptor by inhibiting its function . This could potentially affect downstream effects related to the perception of sweetness.
Result of Action
The primary result of the action of this compound is the inhibition of the human sweet taste receptor . This leads to a decrease in the perception of sweetness when the compound is present. This effect could potentially be used in the development of treatments for conditions related to the overconsumption of sweet foods, such as obesity and type 2 diabetes.
Biochemical Analysis
Biochemical Properties
2-Phenoxypropionic acid has been found to interact with certain enzymes and proteins. For instance, it has been reported that the esterification of this compound is catalyzed by Candida cylindracea lipase This interaction suggests that this compound may play a role in lipid metabolism
Cellular Effects
It is known that derivatives of this compound have potential as herbicides This suggests that this compound may have an impact on cellular processes in certain types of cells, particularly plant cells
Molecular Mechanism
It is known that the compound interacts with certain enzymes, such as Candida cylindracea lipase
Metabolic Pathways
It is known that the compound interacts with certain enzymes , suggesting that it may be involved in specific metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxypropionic acid can be synthesized through several methods. One common method involves the reaction of phenol with 2-chloropropionic acid in the presence of a base, such as sodium hydroxide, to form the desired product . Another method includes the etherification of S-2-chloropropionic acid with phenol, followed by purification using anionic exchange resin .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, chlorination, and etherification, followed by purification and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxypropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone-type compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone-type compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropionic acids.
Scientific Research Applications
2-Phenoxypropionic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: It is studied for its potential effects on biological pathways and as a tool in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
- 2-Phenylpropionic acid
- 3-Phenoxypropionic acid
- 2-(4-Hydroxyphenoxy)propionic acid
Comparison: 2-Phenoxypropionic acid is unique due to its specific interactions with biological targets and its diverse applications. Compared to 2-Phenylpropionic acid and 3-Phenoxypropionic acid, it has a distinct phenoxy group that contributes to its unique chemical properties and reactivity. Additionally, 2-(4-Hydroxyphenoxy)propionic acid is a hydroxylated derivative that is often used as an intermediate in the synthesis of herbicides .
Properties
IUPAC Name |
2-phenoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870812 | |
Record name | Propanoic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-31-8 | |
Record name | DL-2-Phenoxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxypropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxypropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenoxypropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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